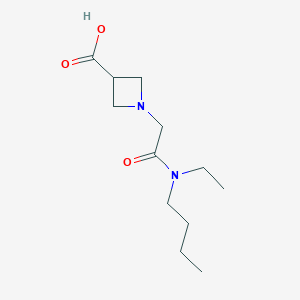

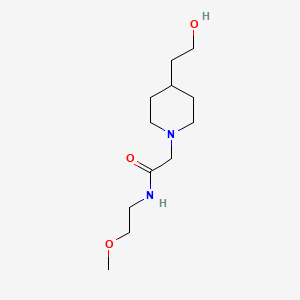

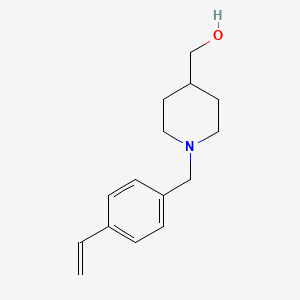

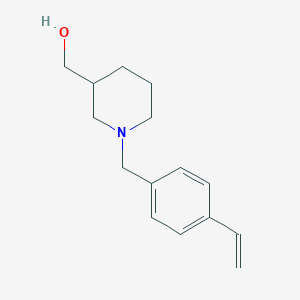

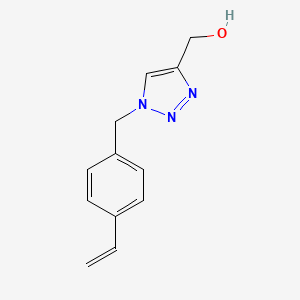

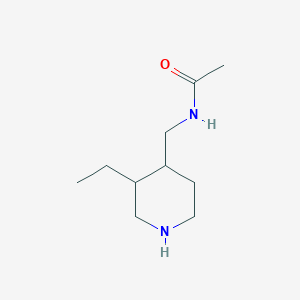

3-Azido-1-(2-methylbenzyl)azetidine

説明

科学的研究の応用

Melt-Cast Explosive Research

The compound has been studied for its potential as a melt-cast explosive . The systematic thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ), a similar compound, were investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ). The results showed that ADNAZ has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% .

Thermal Decomposition Study

The thermal decomposition of the compound has been studied in detail. The in-situ FTIR spectroscopy of ADNAZ proved the strength of the nitro group decreases faster than that of the azide group, and a carbonyl group (C=O) was formed at the quaternary carbon center on the azetidine skeleton during the heating process .

Energetic Materials Research

The compound is being studied for its potential use in energetic materials . Energetic materials are key components in advanced explosives and propellants . The replacement of –NO2 with –N3 will lead to higher enthalpy of formation .

Synthesis of Functionalized Azetidines

The compound can be synthesized through the aza Paternò–Büchi reaction, which is one of the most efficient ways to synthesize functionalized azetidines . However, the application of the aza Paternò–Büchi reaction has been met with limited success due to inherent challenges .

Pharmaceutical Research

Azetidines exist in numerous natural products and studies have shown that incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic .

Intramolecular Cyclization Research

The compound can undergo intramolecular cyclization in the presence of tosyl chloride, leading to the enantioselective synthesis of 1,2,3-trisubstituted azetidines . The steric as well as electronic nature of substituents both on aldehyde and amine has a profound role on the outcome of the reaction .

将来の方向性

Azetidines are considered a vital class of aza-heterocyclic scaffolds with prevalence in diverse natural and synthetic products exhibiting a wide range of biological activities . They have potential in peptidomimetic and nucleic acid chemistry, and they also possess important prospects in other settings such as catalytic processes . Therefore, the future directions of “3-Azido-1-(2-methylbenzyl)azetidine” could involve further exploration of these areas.

特性

IUPAC Name |

3-azido-1-[(2-methylphenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-9-4-2-3-5-10(9)6-15-7-11(8-15)13-14-12/h2-5,11H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNCQAJLRGBPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azido-1-(2-methylbenzyl)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。